Natriumcinnamat

Übersicht

Beschreibung

Sodium cinnamate is the sodium salt of cinnamic acid, an organic compound with the formula C₉H₇NaO₂. It is a white crystalline powder that is soluble in water and has a faint, pleasant odor. Sodium cinnamate is widely used in various industries due to its antimicrobial, antifungal, and antioxidant properties .

Wissenschaftliche Forschungsanwendungen

Sodium cinnamate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

Industry: Used as a flavoring agent, preservative, and in the production of perfumes and cosmetics.

Wirkmechanismus

Target of Action

Sodium cinnamate, a derivative of cinnamic acid, primarily targets lipases and angiotensin-converting enzyme (ACE) . Lipases are enzymes that break down fats in the body, while ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure .

Mode of Action

Sodium cinnamate interacts with its targets by inhibiting their activity . By inhibiting lipases, it prevents the breakdown of fats, potentially reducing fat absorption and storage . Its inhibition of ACE can disrupt the renin-angiotensin system, potentially leading to lower blood pressure .

Biochemical Pathways

Sodium cinnamate affects the lipid metabolism and renin-angiotensin pathways due to its inhibitory effects on lipases and ACE . Disruption of these pathways can lead to changes in fat metabolism and blood pressure regulation .

Pharmacokinetics

Cinnamic acid, from which sodium cinnamate is derived, is known to be metabolized into sodium benzoate in the liver . Sodium benzoate then has the potential to be further metabolized or excreted.

Action Environment

The action of sodium cinnamate can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially impact its stability and efficacy .

Biochemische Analyse

Biochemical Properties

Sodium cinnamate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, cinnamic acid, from which sodium cinnamate is derived, is involved in the synthesis of lignins, a type of complex organic polymer . This interaction plays a crucial role in the growth and development of plants .

Cellular Effects

Sodium cinnamate can influence various types of cells and cellular processes. It has been reported to have antimicrobial and antifungal activities . It affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, cinnamic acid, the parent compound of sodium cinnamate, has been reported to uncouple the energy transducing membrane, stimulating non-specific membrane permeability .

Molecular Mechanism

Sodium cinnamate exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, cinnamic acid, from which sodium cinnamate is derived, has been reported to interact with the ergosterol present in the fungal plasmatic membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium cinnamate can change over time. It has been reported that sodium cinnamate increases the thermal stability of materials, making it suitable for possible non-linear optical applications up to 180°C .

Dosage Effects in Animal Models

The effects of sodium cinnamate can vary with different dosages in animal models . Specific studies detailing the threshold effects, toxic effects, or adverse effects at high doses of sodium cinnamate in animal models are currently limited.

Metabolic Pathways

Sodium cinnamate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, cinnamic acid, from which sodium cinnamate is derived, is a precursor for the production of various polyphenols and lignins .

Subcellular Localization

Related compounds, such as cinnamic acid, have been reported to be localized to the endoplasmic reticulum in plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium cinnamate can be synthesized through the neutralization of cinnamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

C₉H₈O₂ (cinnamic acid) + NaOH → C₉H₇NaO₂ (sodium cinnamate) + H₂O

Industrial Production Methods: Industrial production of sodium cinnamate often involves the Perkin reaction, where cinnamic acid is first synthesized from benzaldehyde and acetic anhydride in the presence of sodium acetate. The resulting cinnamic acid is then neutralized with sodium hydroxide to produce sodium cinnamate .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium cinnamate undergoes various chemical reactions, including:

Oxidation: Sodium cinnamate can be oxidized to produce benzaldehyde and benzoic acid.

Reduction: It can be reduced to produce hydrocinnamic acid.

Substitution: Sodium cinnamate can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Hydrocinnamic acid.

Substitution: Cinnamamide, cinnamyl alcohol.

Vergleich Mit ähnlichen Verbindungen

- Cinnamic acid

- Cinnamaldehyde

- Cinnamyl alcohol

- Cinnamamide

Comparison:

- Cinnamic acid: Sodium cinnamate is more soluble in water compared to cinnamic acid, making it more suitable for aqueous applications.

- Cinnamaldehyde: While cinnamaldehyde has a stronger antimicrobial activity, sodium cinnamate is less volatile and more stable.

- Cinnamyl alcohol: Sodium cinnamate is less toxic and has a broader range of applications compared to cinnamyl alcohol.

- Cinnamamide: Sodium cinnamate is easier to synthesize and has better solubility properties compared to cinnamamide .

Sodium cinnamate stands out due to its excellent solubility, stability, and broad range of applications, making it a valuable compound in various fields.

Biologische Aktivität

Sodium cinnamate, a sodium salt of cinnamic acid, has garnered significant attention in the fields of biochemistry and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects.

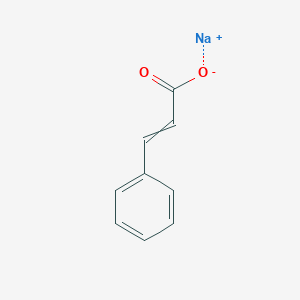

Chemical Structure and Properties

Sodium cinnamate is characterized by the presence of a sodium ion associated with the cinnamate anion (C9H7O2^-). Its structure includes a phenyl ring with an alkene double bond and a carboxylic acid functional group, which are crucial for its biological activities. The compound is soluble in water, making it suitable for various applications in pharmaceuticals and food preservation.

1. Antimicrobial Properties

Sodium cinnamate exhibits notable antimicrobial activity against various pathogens. Research indicates that it effectively inhibits the growth of bacteria such as Listeria monocytogenes and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis. A study reported the minimum inhibitory concentration (MIC) values for sodium cinnamate against selected bacteria, highlighting its potential as a natural preservative in food products .

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Listeria monocytogenes | 500 μg/mL |

| Staphylococcus aureus | 200 μg/mL |

2. Antioxidant Activity

Sodium cinnamate has demonstrated antioxidant properties, contributing to its role in food preservation and health supplements. Its ability to scavenge free radicals helps mitigate oxidative stress, which is linked to various chronic diseases. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals .

3. Anticancer Effects

Recent studies have explored the anticancer potential of sodium cinnamate and its derivatives. Research shows that certain derivatives exhibit cytotoxic effects against cancer cell lines, including human colon adenocarcinoma (Caco-2) and breast cancer cells. For instance, compounds derived from sodium cinnamate have been synthesized and tested for their ability to inhibit tumor cell proliferation and induce apoptosis .

| Cancer Cell Line | IC50 Value |

|---|---|

| Caco-2 | 25 μM |

| MCF-7 (breast cancer) | 15 μM |

4. Anti-inflammatory Properties

Sodium cinnamate may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as colitis, where inflammation plays a critical role. Studies indicate that sodium cinnamate can modulate signaling pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of sodium cinnamate in various applications:

- Food Preservation : A study demonstrated that incorporating sodium cinnamate into food products significantly reduced microbial load without affecting sensory qualities.

- Cancer Therapy : Clinical trials are underway to evaluate the effectiveness of sodium cinnamate derivatives as adjuncts in chemotherapy regimens for specific cancers.

Eigenschaften

IUPAC Name |

sodium;(E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIHILNWDOYYCH-UHDJGPCESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

621-82-9 (Parent) | |

| Record name | Sodium cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060223 | |

| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-42-1 | |

| Record name | Sodium cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DKD3Z3E4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does sodium cinnamate exhibit insecticidal activity?

A1: Yes, research suggests that sodium cinnamate demonstrates insecticidal properties, particularly against Argentine worker ants (Linepithema humile). Studies indicate that exposure to sodium cinnamate powder resulted in significantly higher mortality rates compared to controls and other tested compounds like boric acid. []

Q2: How does sodium cinnamate affect flavonoid production in plant cell cultures?

A2: Sodium cinnamate has been shown to stimulate flavonoid biosynthesis in Scutellaria baicalensis Georgii cultures. The addition of sodium cinnamate at a concentration of 5 mg/L significantly increased the production of baicalin and baicalein, indicating its potential as a precursor or elicitor in plant cell culture systems. []

Q3: What is the molecular formula and weight of sodium cinnamate?

A3: Sodium cinnamate has the molecular formula C9H7NaO2 and a molecular weight of 170.14 g/mol.

Q4: Can sodium cinnamate be incorporated into UV-responsive materials?

A4: Yes, studies have explored the use of sodium cinnamate in the development of UV-responsive materials. Research suggests that sodium cinnamate can be intercalated into layered double hydroxide (LDH) materials. Upon UV irradiation, while the interlayer cinnamate forms dimers, the composite material retains its UV absorbability, particularly in the UV-B region. This property makes these composites potentially valuable for applications like UV-protective coatings. []

Q5: How does the substituent position of methoxy groups in cinnamates affect their interaction with surfactants?

A5: Research indicates that the position of methoxy substituents on cinnamates influences their interaction with surfactants like trimethylene-1,3-bis(dodecyldimethylammonium bromide) (12-3-12·2Br-). This difference in interaction consequently impacts the phase behavior and UV light-responsive properties of the resulting mixed systems. For example, the specific methoxy position can influence the critical micelle concentration (CMC) and the formation of wormlike micelles. []

Q6: Can sodium cinnamate be used in the synthesis of benzyl cinnamate under microwave irradiation?

A6: Yes, several studies confirm the successful synthesis of benzyl cinnamate using sodium cinnamate as a starting material under microwave irradiation. These reactions often employ phase transfer catalysts such as tetrabutylammonium bromide (TBAB) [, ], tetrabutylammonium chloride (TBAC) [, ], hexadecy trimethylammonium bromide (HTAB) [, ], hexadecy trimethylammonium chloride (HTAC) [, , ], or benzyltriethylammonium chloride (TEBA) [].

Q7: How do factors like the amount of catalyst, microwave power, and irradiation time influence the yield of benzyl cinnamate?

A7: Studies demonstrate that optimizing the reaction conditions is crucial for maximizing the yield of benzyl cinnamate. Factors such as the type and amount of catalyst [, , , , , ], microwave power [, , , , , ], and irradiation time [, , , , , ] have all been shown to significantly influence reaction yield.

Q8: Can spray drying be used to prepare alkali metal cinnamate powders with enhanced properties?

A9: Yes, research indicates that spray drying is a viable method for preparing alkali metal cinnamate powders, including sodium cinnamate. The resulting powders exhibit desirable characteristics such as high flowability, low dust formation, low viscosity, improved dissolution rates, and favorable organoleptic properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.